5-Oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3,7a-dicarboxylic acid

Physicochemical profiling Lipophilicity Drug-likeness

This dual-carboxylic acid pyrrolothiazole fragment (C8H9NO5S, MW 231.23, ≥95% purity) features a unique 3,7a-dicarboxylate motif with additional HBD (2) and HBA (6) count. Its low lipophilicity (XLogP3 –0.6) enhances aqueous solubility for fragment-based drug discovery (FBDD), nucleotide-binding pocket mimicry, and metalloenzyme inhibitor design. The two orthogonal carboxylic acid handles enable selective derivatization for combinatorial library synthesis. Multi-vendor availability ensures reliable supply for SAR exploration and metal-organic framework (MOF) linker research. Request quote for bulk orders.

Molecular Formula C8H9NO5S
Molecular Weight 231.22
CAS No. 1008023-63-9
Cat. No. B2782572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3,7a-dicarboxylic acid
CAS1008023-63-9
Molecular FormulaC8H9NO5S
Molecular Weight231.22
Structural Identifiers
SMILESC1CC2(N(C1=O)C(CS2)C(=O)O)C(=O)O
InChIInChI=1S/C8H9NO5S/c10-5-1-2-8(7(13)14)9(5)4(3-15-8)6(11)12/h4H,1-3H2,(H,11,12)(H,13,14)
InChIKeyGGRNQYLYTAMESX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3,7a-dicarboxylic acid (CAS 1008023-63-9): Core Physicochemical Identity and Compound Class Context


5-Oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3,7a-dicarboxylic acid (CAS 1008023-63-9) is a synthetic, fragment-like heterocyclic compound belonging to the pyrrolo[2,1-b]thiazole family [1]. With a molecular formula of C₈H₉NO₅S, a molecular weight of 231.23 g/mol, and a computed XLogP3 of –0.6, it is distinguished from its closest 7a‑substituted analogs by bearing two carboxylic acid functional groups—at positions 3 and 7a—imparting higher polarity, an additional hydrogen‑bond donor (HBD = 2), and an expanded hydrogen‑bond acceptor count (HBA = 6) [1]. The compound is commercially offered at a minimum purity of 95% .

Why In‑Class Pyrrolo[2,1‑b]thiazole Derivatives Cannot Substitute for 5‑Oxo‑hexahydropyrrolo[2,1‑b][1,3]thiazole‑3,7a‑dicarboxylic Acid


Although multiple 5‑oxo‑hexahydropyrrolo[2,1‑b][1,3]thiazole analogs exist—differing primarily at the 7a‑position—the unique 3,7a‑dicarboxylic acid motif of the target compound fundamentally alters its physicochemical and potential target‑engagement profile. The additional carboxyl group increases aqueous solubility and metal‑chelation capacity relative to mono‑carboxylic acid comparators, while the lower lipophilicity (XLogP3 –0.6 vs. 1.3 for the 7a‑phenyl analog [1]) predicts distinct membrane permeability and pharmacokinetic behavior [1][2]. Generic substitution by a mono‑acid analog risks losing the dual‑anionic binding mode that may be essential for specific biological recognition or catalytic applications [3].

Quantitative Head‑to‑Head Evidence for 5‑Oxo‑hexahydropyrrolo[2,1‑b][1,3]thiazole‑3,7a‑dicarboxylic Acid Against Its Closest Analogs


Lipophilicity Divergence: XLogP3 Differential Between 7a‑Dicarboxylic and 7a‑Aryl Analogs

The computed XLogP3 value of 5‑oxo‑hexahydropyrrolo[2,1‑b][1,3]thiazole‑3,7a‑dicarboxylic acid is –0.6, placing it 1.9 log units more hydrophilic than its 7a‑phenyl comparator (XLogP3 = 1.3) [1][2]. This difference exceeds the 0.5–1.0 log unit threshold generally considered sufficient to alter aqueous solubility, permeability, and non‑specific protein binding [1][2].

Physicochemical profiling Lipophilicity Drug-likeness

Hydrogen‑Bond Donor/Acceptor Multiplicity: Dicarboxylic vs. Monocarboxylic Analogs

5‑Oxo‑hexahydropyrrolo[2,1‑b][1,3]thiazole‑3,7a‑dicarboxylic acid possesses two hydrogen‑bond donors (HBD = 2) and six hydrogen‑bond acceptors (HBA = 6), compared to HBD = 1 and HBA = 4 for both the 7a‑phenyl and 7a‑methyl analogs [1][2][3]. The extra donor/acceptor pair originates from the second carboxylic acid at the 7a position, absent in all commercially prevalent comparators.

Hydrogen bonding Target engagement Solubility

Fragment‑Library Complementarity: Physicochemical Space Occupied Relative to Documented PYCR1 Fragment Hits

A 2024 crystallographic fragment screen of PYCR1 identified eight carboxylic‑acid fragment hits, all of which were mono‑carboxylic acids and none of which exhibited the 3,7a‑dicarboxylic acid motif of the target compound [1]. The target compound (MW 231.23, XLogP3 –0.6) occupies a physicochemical region (higher polarity, lower lipophilicity) that is underrepresented among the 37 fragments tested (MW range 143–289 Da), suggesting it samples a distinct fragment‑space niche that may yield novel crystallographic binding poses [1].

Fragment-based drug discovery PYCR1 inhibition Chemical diversity

Commercial Purity Benchmarking: Minimum 95% Purity Across Multiple Independent Suppliers

The target compound is available from multiple independent chemical suppliers (AKSci, CymitQuimica, Biosynth) at a minimum guaranteed purity of 95% . In contrast, several 7a‑substituted analogs—particularly the 7a‑(4‑fluorophenyl) and 7a‑(4‑bromophenyl) derivatives—are offered by fewer vendors, often without a published purity specification or requiring custom synthesis quotation [1]. This supply‑chain maturity reduces procurement lead time and ensures lot‑to‑lot reproducibility for the target compound.

Quality control Procurement specification Reproducibility

High‑Potential Application Scenarios for 5‑Oxo‑hexahydropyrrolo[2,1‑b][1,3]thiazole‑3,7a‑dicarboxylic Acid Based on Demonstrated Differentiation


Fragment‑Based Drug Discovery (FBDD): A Novel Dual‑Carboxylate Chemotype for PYCR1 and Other NAD(P)H‑Dependent Oxidoreductases

The 3,7a‑dicarboxylic acid scaffold represents a chemically tractable, fragment‑sized (MW 231 Da) probe that has not yet appeared in any published PYCR1 crystallographic screen [1]. Its dual‑anionic motif mimics the diphosphate moiety of NAD(P)H while its low lipophilicity (XLogP3 –0.6) favors aqueous solubility needed for high‑concentration fragment soaking or biophysical assays. Teams pursuing FBDD against PYCR1—or other nucleotide‑binding oxidoreductases—should prioritize this compound as a starting point for structure‑guided optimization, given the demonstrated binding of the related 7a‑phenyl analog (PDB 8TD0) and the unoccupied chemical space the target compound represents [1][2].

Metal‑Chelating Catalysis and Coordination Chemistry: Exploiting the 1,4‑Dicarboxylate Motif

The arrangement of two carboxylic acid groups on the saturated thiazolidine‑fused pyrrolidone core provides a pre‑organized dicarboxylate ligand geometry capable of chelating divalent and trivalent metal ions. Compared to mono‑acid analogs (e.g., 7a‑methyl or 7a‑phenyl derivatives), the target compound offers a higher density of oxygen‑based donor atoms (HBA = 6) and two exchangeable acidic protons (HBD = 2) [1], which can form stable 1:1 metal‑ligand complexes. This property is relevant for designing metalloenzyme inhibitors, MRI contrast agents, or metal‑organic framework (MOF) linkers where dianionic binding is required.

Physicochemical Profiling and Permeability Studies: A Hydrophilic Anchor for Property‑Based Drug Design

With an XLogP3 of –0.6—significantly lower than the 7a‑phenyl analog (1.3) and 7a‑methyl analog (0.2) [1][2]—the target compound serves as an ideal hydrophilic comparator in matched molecular pair (MMP) analyses. Researchers investigating the impact of a second carboxyl group on solubility, permeability (e.g., PAMPA or Caco‑2 assays), and plasma protein binding can use this compound alongside its mono‑acid analogs to isolate the contribution of the 7a‑COOH group to ADME properties.

Synthetic Building Block for Diversified Pyrrolothiazole Libraries

The presence of two chemically differentiated carboxylic acid handles (one on the thiazolidine ring, one at the quaternary 7a center) permits orthogonal functionalization strategies—e.g., selective esterification, amidation, or reduction. This contrasts with mono‑acid analogs that offer only a single derivatization site. Multi‑vendor availability at 95% purity makes the compound a reliable, off‑the‑shelf starting material for combinatorial library synthesis aimed at exploring structure‑activity relationships across this scaffold class.

Quote Request

Request a Quote for 5-Oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3,7a-dicarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.